Multitarget Enzyme Inhibition Profile: 5-Isopropyl vs. Aromatic 5-Substituted 1,3,4-Oxadiazole-2-thiols
In a comprehensive study of 22 1,3,4-oxadiazole-2-thiol derivatives bearing various alkyl and aryl 5-substituents, the isopropyl-substituted compound (3b in the study) demonstrated a balanced multitarget inhibition profile. Against α-glucosidase, compound 3b exhibited an IC50 of 54.32 ± 0.12 µM, and against α-amylase an IC50 of 48.76 ± 1.08 µM [1]. In contrast, the most potent analog in the series, the p-tolyl-substituted compound 3f, achieved IC50 values of 18.52 ± 0.09 µM (α-glucosidase) and 20.25 ± 1.05 µM (α-amylase) [1]. For AChE and BChE inhibition, the isopropyl-substituted compound 3b showed IC50 values of 36.15 ± 0.12 µM and 35.13 ± 0.12 µM respectively, representing the lowest potency among all analogs tested, whereas the 4-acetamidophenyl derivative (3j) achieved IC50 = 9.25 ± 0.19 µM (AChE) and 10.06 ± 0.43 µM (BChE) [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) across four therapeutic targets |
|---|---|
| Target Compound Data | α-Glucosidase: IC50 = 54.32 ± 0.12 µM; α-Amylase: IC50 = 48.76 ± 1.08 µM; AChE: IC50 = 36.15 ± 0.12 µM; BChE: IC50 = 35.13 ± 0.12 µM |
| Comparator Or Baseline | Compound 3f (p-tolyl): α-Glucosidase IC50 = 18.52 ± 0.09 µM, α-Amylase IC50 = 20.25 ± 1.05 µM; Compound 3j (4-acetamidophenyl): AChE IC50 = 9.25 ± 0.19 µM, BChE IC50 = 10.06 ± 0.43 µM; Standard acarbose: α-Glucosidase IC50 = 12.29 ± 0.26 µM, α-Amylase IC50 = 15.98 ± 0.14 µM; Standard donepezil: AChE IC50 = 2.01 ± 0.12 µM, BChE IC50 = 3.12 ± 0.06 µM |
| Quantified Difference | α-Glucosidase: 3b is 2.9× less potent than 3f and 4.4× less potent than acarbose; AChE: 3b is 3.9× less potent than 3j and 18× less potent than donepezil |
| Conditions | In vitro enzyme inhibition assays; α-glucosidase and α-amylase using p-nitrophenyl-α-D-glucopyranoside and starch substrates; AChE and BChE using acetylthiocholine iodide and butyrylthiocholine iodide with Ellman's reagent; all assays performed in triplicate |
Why This Matters
This establishes 5-(propan-2-yl)-1,3,4-oxadiazole-2-thiol as a low-activity aliphatic comparator—essential for SAR validation studies and as a negative control in high-throughput screening campaigns where aromatic analogs produce strong signals.
- [1] Fatima, B.; Saleem, F.; Salar, U.; Chigurupati, S.; Felemban, S. G.; Ul-Haq, Z.; Tariq, S. S.; Almahmoud, S. A.; Taha, M.; Shah, S. T. A.; Khan, K. M. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. Arch. Pharm. (Weinheim) 2023, e2300384. Table S1. View Source
